
Yttrium(III) isopropoxide
Overview
Description
Yttrium(III) isopropoxide (C₉H₂₁O₃Y) is a metal-organic compound widely used as a precursor in sol-gel synthesis for producing yttrium oxide (Y₂O₃) thin films, which are critical in flexible electronics, dielectric layers, and catalytic applications . It exists as a white powder or liquid solution (depending on formulation) with a molecular weight of 266.17 g/mol and a boiling point of ~200°C. Its structure features yttrium coordinated to three isopropoxide ligands, enabling hydrolysis and condensation reactions under controlled conditions . Safety protocols highlight its flammability (UN 1325 4.1/PG 3) and hazards such as skin/eye irritation (H315, H319) .
Preparation Methods
Yttrium(III) isopropoxide can be synthesized through several methods. One common method involves the reaction between yttrium metal and isopropyl alcohol in the presence of catalysts such as mercuric chloride and iodine. This method yields a high purity product with a yield of over 83% . The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial production of this compound often involves the use of yttrium oxide as a starting material. The oxide is reacted with isopropyl alcohol under controlled conditions to produce the desired compound. This method is favored for its scalability and efficiency .
Chemical Reactions Analysis
Yttrium(III) isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form yttrium oxide.
Reduction: It can be reduced to yttrium metal under specific conditions.
Substitution: It participates in substitution reactions where the isopropoxide ligands are replaced by other ligands.
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various organic ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Advanced Materials
Synthesis of Ceramics and Superconductors
Yttrium(III) isopropoxide is extensively used in the synthesis of yttrium-based ceramics and superconductors. Its ability to enhance electrical and thermal properties makes it crucial for applications in electronics and energy systems. For example, Yttrium oxide (Y₂O₃), derived from this compound through sol-gel processes, exhibits excellent dielectric properties, making it suitable for high-performance insulators in electronic devices .
Application | Material Type | Properties Enhanced |
---|---|---|
Ceramics | Yttrium-based | Improved thermal stability |
Superconductors | Yttrium-based | Enhanced electrical conductivity |
Catalysis
Role as a Catalyst
This compound serves as a catalyst in various chemical reactions, particularly in asymmetric catalysis. It has been shown to facilitate stereoselective conjugate addition reactions and ring-opening polymerizations, improving reaction rates and selectivity . Its use in generating reactive enolates through enantioselective protonation reactions further highlights its catalytic versatility.
Reaction Type | Role of this compound |
---|---|
Stereoselective conjugate addition | Catalyst |
Ring-opening polymerization | Catalyst |
Generation of reactive enolates | Precursor |
Optoelectronics
Fabrication of Phosphors
In optoelectronics, this compound is utilized in the fabrication of phosphors for LED technology. The compound contributes to the development of brighter and more efficient lighting solutions by enhancing the luminescent properties of materials used in LEDs .
Application | Material Type | Functionality Enhanced |
---|---|---|
LED Technology | Phosphors | Increased brightness and efficiency |
Biomedical Applications
Drug Delivery Systems
Recent studies have explored the potential of this compound in biomedical applications, particularly as a component in drug delivery systems and imaging agents. Its biocompatibility and ability to form stable complexes make it a candidate for targeted therapies and improved diagnostic capabilities .
Nanotechnology
Development of Nanomaterials
This compound plays a role in the synthesis of nanomaterials, which are pivotal in electronics, energy storage, and environmental remediation. The compound's ability to form nanoparticles with controlled size and morphology allows for tailored properties suitable for various applications .
Application | Nanomaterial Type | Properties Enhanced |
---|---|---|
Electronics | Nanoparticles | Improved conductivity |
Energy Storage | Nanocomposites | Enhanced capacity |
Environmental Remediation | Nanomaterials | Increased adsorption efficiency |
Case Studies
Study on Electrical Insulators
A recent study investigated the use of this compound in the fabrication of Y₂O₃ insulators via sol-gel methods. The study highlighted that films produced with this precursor exhibited superior electrical performance compared to those made with other yttrium compounds. The findings indicated that UV/ozone treatment significantly improved the structural integrity and electrical properties of the films .
Catalytic Activity Evaluation
Another study focused on the catalytic activity of this compound in polymerization reactions. It demonstrated that this compound could effectively initiate the polymerization of cyclic esters with controlled molecular weight distribution, showcasing its potential for producing well-defined polymers .
Mechanism of Action
The mechanism by which yttrium(III) isopropoxide exerts its effects is primarily through its role as a catalyst. In asymmetric catalysis, it facilitates the formation of chiral products by providing a chiral environment for the reaction. This is achieved through the coordination of the yttrium center with the reactants, which stabilizes the transition state and lowers the activation energy of the reaction .
Comparison with Similar Compounds
Comparison with Similar Yttrium Precursors
Yttrium(III) isopropoxide is compared to other yttrium-based precursors in sol-gel processes, focusing on film quality, electrical performance, and synthesis conditions. Key compounds include:
- Yttrium(III) acetate hydrate (Y(CH₃COO)₃·xH₂O)
- Yttrium(III) nitrate tetrahydrate (Y(NO₃)₃·4H₂O)
- Yttrium(III) chloride (YCl₃)
- Yttrium oxide (Y₂O₃)
Film Morphology and Electrical Performance
Studies demonstrate that precursor choice significantly impacts Y₂O₃ film properties. In UV/ozone-treated sol-gel processes:
- Yttrium(III) acetate hydrate produced films with the lowest current density (10⁻⁸ A/cm² at 1 MV/cm) and most stable dielectric constant (12.28 at 20 Hz, decreasing to 10.5 at 100 kHz) due to fewer oxygen vacancies and byproducts .
- This compound yielded films with moderate performance but required stringent moisture control during synthesis to prevent premature hydrolysis .
- Yttrium nitrate and chloride precursors introduced impurities (e.g., residual nitrate or chloride ions), increasing leakage current and defect density .
Table 1: Electrical Properties of Y₂O₃ Films from Different Precursors
Precursor | Current Density (A/cm²) @ 1 MV/cm | Dielectric Constant (20 Hz) | Surface Morphology |
---|---|---|---|
Yttrium(III) acetate | 10⁻⁸ | 12.28 | Uniform, flat |
This compound | 10⁻⁷ | 11.5 | Moderate roughness |
Yttrium(III) nitrate | 10⁻⁶ | 9.8 | Porous, uneven |
Biological Activity
Yttrium(III) isopropoxide (Y(OiPr)3) is an organometallic compound that has garnered attention for its potential biological activities, particularly in catalysis and material science. This article delves into the biological activity of this compound, discussing its applications, case studies, and research findings.
This compound has the chemical formula C9H21YO3 and a molecular weight of 266.17 g/mol. It is characterized by its ability to form stable complexes and act as a precursor in various chemical reactions, including polymerizations and catalytic processes.
Biological Applications
1. Catalytic Activity:
this compound has been identified as an effective catalyst in several organic reactions, including:
- Stereoselective conjugate addition reactions: It facilitates the formation of specific stereoisomers in chemical synthesis .
- Ring-opening polymerizations: The compound is used to produce polymers with controlled molecular weights and architectures .
2. Nanocomposite Synthesis:
Research indicates that this compound can be utilized in the synthesis of nanocomposites, enhancing their mechanical and electrical properties. This application is particularly relevant in developing materials for electronic devices and sensors.
Case Studies
Case Study 1: Catalysis in Organic Synthesis
A study demonstrated the effectiveness of this compound as a catalyst for the polymerization of cyclic esters, achieving high turnover frequencies (TOF) and controlled dispersity in the resulting polymers. The presence of a co-catalyst further improved the reaction efficiency .
Case Study 2: Biological Activity in Medicinal Chemistry
Research has indicated that certain yttrium compounds exhibit biological activity related to human health. For instance, this compound's enantiomeric forms have shown potential in synthesizing biologically active compounds, including those targeting specific receptors involved in pain and inflammation pathways .
Research Findings
Recent studies have investigated the structural characteristics and biological implications of this compound:
- Sol-gel Process: The sol-gel method employing this compound as a precursor has been explored for fabricating yttria-stabilized zirconia films, which exhibit excellent electrical insulator properties when treated with UV/ozone .
- X-ray Spectroscopy Analysis: X-ray photoelectron spectroscopy (XPS) studies revealed significant insights into the bonding characteristics of Y-O bonds under varying conditions, indicating that UV treatment enhances the stability of these bonds, which could be crucial for biological applications where stability under physiological conditions is essential .
Data Tables
Property | Value |
---|---|
Chemical Formula | C9H21YO3 |
Molecular Weight | 266.17 g/mol |
Applications | Catalysis, Nanocomposites |
Stability under UV | Enhanced |
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing Yttrium(III) isopropoxide, and how can purity be optimized?
this compound is typically synthesized via alkoxide exchange reactions or sol-gel methods. A validated protocol involves refluxing yttrium chloride with excess isopropanol in anhydrous conditions under inert gas (e.g., nitrogen) to prevent hydrolysis . For purity optimization:
- Use high-purity precursors (≥99.9%) and rigorously dry solvents.
- Monitor reaction progress via FT-IR spectroscopy (e.g., disappearance of O-H stretches from residual alcohols at ~3350 cm⁻¹).
- Purify via vacuum distillation or recrystallization in dry hexane .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated benzene to confirm ligand coordination and absence of residual alcohols .
- Elemental Analysis: Verify Y:O:C ratios (theoretical: Y 33.7%, O 18.0%, C 40.5%) .
- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition onset typically occurs at ~200°C .
Q. What precautions are necessary for handling this compound in air-sensitive reactions?
- Conduct reactions in a glovebox (<1 ppm O₂/H₂O) or Schlenk line.
- Store solutions under inert gas in flame-dried glassware.
- Pre-dry solvents using molecular sieves (3Å) and degas via freeze-pump-thaw cycles .
Advanced Research Questions
Q. How does this compound function as a catalyst in alcohol oxidation, and what factors influence its turnover frequency?
this compound catalyzes alcohol oxidation via a Lewis acid-mediated mechanism, activating tert-butyl hydroperoxide (TBHP) to generate reactive oxo intermediates. Key factors:
- Substrate Steric Effects: Bulkier alcohols (e.g., 2-octanol) reduce turnover frequency (TOF) due to slower coordination (TOF: 40 h⁻¹ vs. 45 h⁻¹ for cyclohexanol) .
- Solvent Polarity: Non-polar solvents (e.g., toluene) enhance catalytic activity by stabilizing hydrophobic intermediates.
- Temperature: Optimal activity at 60–80°C; higher temperatures promote decomposition .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound complexes?
Discrepancies in NMR or IR spectra often arise from solvent coordination or hydrolysis byproducts. Mitigation strategies:
- Reproduce Conditions: Ensure identical solvent, concentration, and temperature to literature protocols .
- Complementary Techniques: Pair NMR with X-ray crystallography or EXAFS to confirm coordination geometry .
- Control Hydrolysis: Compare spectra of freshly prepared vs. aged samples to identify degradation peaks (e.g., Y-O-Y stretches at ~750 cm⁻¹ in hydrolyzed species) .
Q. What methodologies are effective for studying the stability of this compound in solution, and how does solvent choice impact shelf life?
- Kinetic Stability Assays: Monitor decomposition via UV-Vis spectroscopy (λ = 300–400 nm for Y-O-Y oligomers) over 24–72 hours .
- Solvent Effects:
- Polar Aprotic Solvents (e.g., THF): Stabilize monomeric species for ≤1 week.
- Non-Polar Solvents (e.g., Hexane): Promote oligomerization, reducing catalytic activity but extending shelf life (>1 month) .
Q. Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility in this compound-based studies?
- Document All Parameters: Include exact molar ratios, solvent drying methods, and inert gas flow rates.
- Validate Purity: Provide NMR/TGA data for precursors and final products .
- Reference Controls: Compare results with known systems (e.g., aluminum isopropoxide catalysis) to contextualize efficiency .
Q. What strategies are recommended for synthesizing air-stable derivatives of this compound for non-inert applications?
- Ligand Modification: Introduce bulky substituents (e.g., 2,6-di-tert-butylphenoxide) to sterically shield the Yttrium center.
- Encapsulation: Use mesoporous silica matrices to physically protect the catalyst from moisture .
Properties
IUPAC Name |
propan-2-olate;yttrium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Y/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLIDHFYDYRZSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Y+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3Y | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468443 | |
Record name | YTTRIUM(III) ISOPROPOXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172-12-5 | |
Record name | YTTRIUM(III) ISOPROPOXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Yttrium tri(2-propanolate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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